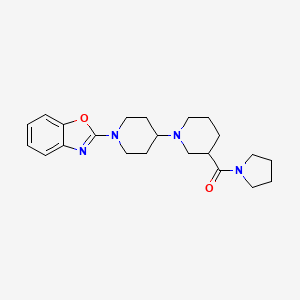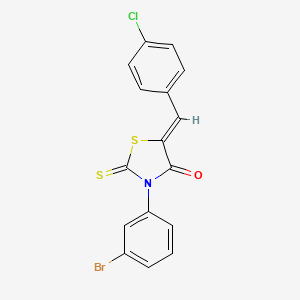amino]-1-phenylethanol](/img/structure/B6039538.png)
2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the triazine family and is used in various studies related to biochemistry, pharmacology, and physiology. In
Mécanisme D'action
The mechanism of action of 2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. This compound has also been found to induce apoptosis, a process by which cells undergo programmed cell death. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research related to 2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Finally, future research could focus on improving the solubility of this compound, which could make it more useful in certain experiments.
Méthodes De Synthèse
The synthesis of 2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol involves a series of chemical reactions. The starting material for this synthesis is 3-fluoroaniline, which is reacted with ethyl acetoacetate to form 3-(3-fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-(3-fluorophenyl)-1-(hydrazinocarbonyl)prop-2-en-1-one.
The next step involves the reaction of 3-(3-fluorophenyl)-1-(hydrazinocarbonyl)prop-2-en-1-one with 2-bromo-1-phenylethanol to form 2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl](methyl)amino]-1-phenylethanol has a wide range of applications in scientific research. It has been used in studies related to cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in studies related to Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-23(12-17(24)13-6-3-2-4-7-13)18-21-16(11-20-22-18)14-8-5-9-15(19)10-14/h2-11,17,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCQARWWUPYBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC=CC=C1)O)C2=NC(=CN=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6039457.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039463.png)
![2-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6039465.png)

![5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)cyclohexane-1,3-dione](/img/structure/B6039481.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039482.png)
![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)
![2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-phenyl-2-propynoyl)-3-piperidinamine](/img/structure/B6039515.png)


![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)